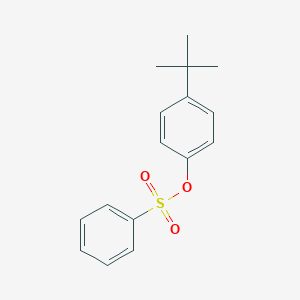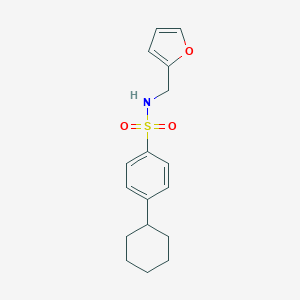
N,N-dimethyl-4-(4-methylpiperidine-1-carbonyl)piperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(4-methylpiperidine-1-carbonyl)piperazine-1-sulfonamide, commonly known as DMPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. DMPS is a white crystalline powder that is soluble in water and organic solvents. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of DMPS is not fully understood. However, it is believed that DMPS exerts its biological effects by modulating various signaling pathways. For example, DMPS has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DMPS has also been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
DMPS has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DMPS can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. In vivo studies have shown that DMPS can reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, arthritis, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DMPS has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it suitable for investigating various disease models. However, DMPS also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. In addition, DMPS can interfere with some experimental assays, such as those that rely on the production of reactive oxygen species.
Orientations Futures
There are several future directions for research on DMPS. One area of interest is the development of DMPS-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the investigation of the mechanism of action of DMPS and its potential targets in various signaling pathways. In addition, further studies are needed to determine the optimal dosage and administration route of DMPS in animal models and humans. Finally, the potential side effects of DMPS should be investigated to ensure its safety for use in clinical settings.
Conclusion:
DMPS is a sulfonamide-based compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. It has been extensively studied for its potential applications in scientific research. DMPS can be synthesized through a multi-step process, and its mechanism of action is not fully understood. DMPS has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on DMPS, including the development of DMPS-based therapeutics and further investigation of its mechanism of action and potential side effects.
Méthodes De Synthèse
DMPS can be synthesized through a multi-step process that involves the reaction of piperazine, dimethylamine, and 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfamic acid to yield DMPS. The purity of the final product can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DMPS has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMPS has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, DMPS has been investigated for its potential anti-tumor effects, particularly in breast cancer cells.
Propriétés
Formule moléculaire |
C13H26N4O3S |
|---|---|
Poids moléculaire |
318.44 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(4-methylpiperidine-1-carbonyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C13H26N4O3S/c1-12-4-6-15(7-5-12)13(18)16-8-10-17(11-9-16)21(19,20)14(2)3/h12H,4-11H2,1-3H3 |
Clé InChI |
AKRMEPSILJQCLH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N(C)C |
SMILES canonique |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)




![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)